molecular formula C7H18Cl2N2 B2472477 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride CAS No. 2344685-67-0

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride

Cat. No.: B2472477
CAS No.: 2344685-67-0
M. Wt: 201.14
InChI Key: KEGZVWBNYYNQFN-FNIRFVFUSA-N
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Description

3-[(Dimethylamino)methyl]cyclobutan-1-amine dihydrochloride is a cyclobutane derivative functionalized with a dimethylamino methyl group at the 3-position of the ring. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The compound’s rigid cyclobutane ring introduces steric constraints, while the tertiary amine group facilitates interactions with biological targets such as neurotransmitter receptors or enzymes .

Properties

IUPAC Name

3-[(dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)5-6-3-7(8)4-6;;/h6-7H,3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGZVWBNYYNQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344685-67-0
Record name rac-(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]cyclobutan-1-amine typically involves the following steps:

    Formation of Cyclobutanone: The starting material, cyclobutanone, is prepared through the cyclization of 1,4-dibromobutane with sodium amide.

    Reductive Amination: Cyclobutanone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form 3-[(Dimethylamino)methyl]cyclobutan-1-amine.

    Formation of Dihydrochloride Salt: The free base is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as crystallization and recrystallization to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of 3-[(Dimethylamino)methyl]cyclobutan-1-amine.

    Reduction: Secondary amines.

    Substitution: Various substituted cyclobutanamines.

Scientific Research Applications

Medicinal Chemistry

3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride serves as a fundamental building block in the synthesis of more complex organic molecules. Its ability to modulate various biological pathways makes it a candidate for drug development. Notably, compounds containing dimethylamine pharmacophores are known for their diverse biological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • Receptor Interaction : It exhibits high affinity for alpha-1 adrenergic receptors (α1-AR), which are crucial for cardiovascular function.
  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), potentially enhancing cholinergic signaling by increasing acetylcholine levels.

Industrial Applications

In industrial contexts, 3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride is utilized as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its unique properties facilitate the development of new materials and compounds with desired functionalities.

Summary of Biological Activities

The following table summarizes the observed biological activities of 3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride:

Activity TypeObserved EffectsReference
Receptor BindingHigh affinity for α1-AR (22 nM - 250 nM)
Enzyme InhibitionAChE inhibition leading to increased acetylcholine levels
NeuroprotectiveAmeliorates neurotoxic alterations in animal models
Behavioral EffectsImprovements in short-term memory and anxiety levels

Case Study 1: Neuroprotective Effects

In vivo studies demonstrated that treatment with 3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride at dosages of 3 mg/kg and 5 mg/kg significantly reduced neurotoxicity induced by organophosphate agents. This suggests its potential as a neuroprotective agent in therapeutic contexts.

Case Study 2: Cardiovascular Implications

Research indicates that the compound's interaction with α1-AR may influence cardiovascular parameters, including blood pressure regulation. Animal models treated with the compound exhibited altered hemodynamic responses, indicating its potential utility in managing conditions like hypertension.

Pharmacokinetics

Pharmacokinetic studies utilizing in silico models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride. The results indicate favorable pharmacokinetic profiles that support further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclobutanamine structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below compares the target compound with structurally related cyclobutane and cycloalkane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
3-[(Dimethylamino)methyl]cyclobutan-1-amine dihydrochloride C₇H₁₈Cl₂N₂ 201.1* 3-(dimethylamino)methyl High solubility (dihydrochloride salt), polar, potential CNS activity
3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-amine hydrochloride C₁₀H₂₀ClNO 205.7 3-methoxy, 2,2,4,4-tetramethyl Reduced polarity (methoxy group), increased lipophilicity
3,3-Dimethylcyclobutan-1-amine hydrochloride C₆H₁₄ClN 135.6 3,3-dimethyl Compact structure, low molecular weight, limited solubility
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride C₅H₁₀ClF₂N 157.6 3-(difluoromethyl) Enhanced metabolic stability (fluorine), moderate polarity
3,3-Difluoro-1-methylcyclobutanamine (base) C₅H₉F₂N 121.1 3,3-difluoro, 1-methyl Volatile, low solubility (base form), potential for prodrug development

*Calculated based on molecular formula.

Functional Group Impact

  • Dimethylamino Group: The tertiary amine in the target compound increases polarity and enables salt formation (dihydrochloride), improving bioavailability. This group is absent in analogs like 3,3-dimethylcyclobutan-1-amine, which lacks hydrogen-bonding capacity .
  • Fluorinated Analogs: 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride and 3,3-difluoro derivatives exhibit higher metabolic stability due to fluorine’s electronegativity, but reduced basicity compared to dimethylamino groups .
  • Methoxy and Tetramethyl Groups: The 3-methoxy-2,2,4,4-tetramethyl analog (C₁₀H₂₀ClNO) has increased steric bulk, which may hinder receptor binding but improve membrane permeability .

Pharmacological Considerations

  • 3,3-Dimethyl Analogs : Simpler structures (e.g., C₆H₁₄ClN) may serve as intermediates for further functionalization but lack the tertiary amine’s pharmacological versatility .
  • Fluorinated Derivatives: Fluorine’s electron-withdrawing effects can alter pKa and binding kinetics, making these analogs suitable for targeting enzymes like monoamine oxidases .

Biological Activity

3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound consists of a cyclobutane ring substituted with a dimethylaminomethyl group. Its chemical formula is C7H14Cl2NC_7H_{14}Cl_2N, and it has a molecular weight of approximately 195.10 g/mol. The structural characteristics contribute to its interaction with biological targets.

The biological activity of 3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride is primarily attributed to its ability to interact with various receptors and enzymes:

  • Receptor Interaction : The compound exhibits affinity for adrenergic receptors, particularly alpha-1 adrenergic receptors (α1-AR), which play a significant role in cardiovascular function and neurotransmission.
  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Receptor BindingHigh affinity for α1-AR (22 nM - 250 nM)
Enzyme InhibitionAChE inhibition leading to increased acetylcholine levels
NeuroprotectiveAmeliorates neurotoxic alterations in animal models
Behavioral EffectsImprovements in short-term memory and anxiety levels

Case Study 1: Neuroprotective Effects

In vivo studies have demonstrated that treatment with 3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride at dosages of 3 mg/kg and 5 mg/kg significantly reduced neurotoxicity induced by agents such as organophosphates. These findings suggest its potential as a neuroprotective agent in therapeutic contexts.

Case Study 2: Cardiovascular Implications

Research has indicated that the compound's interaction with α1-AR may influence cardiovascular parameters, including blood pressure regulation. Animal models treated with the compound showed altered hemodynamic responses, suggesting its potential utility in managing conditions like hypertension.

Pharmacokinetics

Pharmacokinetic studies using in silico models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The results indicate favorable pharmacokinetic profiles, supporting further exploration for therapeutic applications.

Q & A

What are the established synthetic routes for 3-[(Dimethylamino)methyl]cyclobutan-1-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus
A common approach involves multi-step synthesis starting with cyclobutanone derivatives. For example, cyclobutanone can undergo reductive amination with dimethylamine, followed by hydrochlorination to form the dihydrochloride salt. Key reagents include sodium borohydride (NaBH₄) for reduction and HCl for salt formation . Optimization requires precise control of reaction temperature (e.g., 0–5°C during reduction to prevent side reactions) and solvent selection (e.g., ethanol or tetrahydrofuran for improved solubility). Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .

How can advanced analytical techniques confirm the structural integrity and purity of this compound?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is essential for verifying the cyclobutane ring and dimethylamino group. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive confirmation of stereochemistry and salt formation . Purity assessment via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures minimal impurities. For fluorinated analogs, gas chromatography (GC) with flame ionization detection may supplement analysis .

What methodologies address discrepancies in reported biological activity data across experimental models?

Advanced Research Focus
Contradictions in biological activity (e.g., receptor binding vs. cellular assays) often stem from differences in assay conditions (pH, ionic strength) or compound solubility. Researchers should:

  • Standardize buffer systems (e.g., PBS at pH 7.4) to minimize variability.
  • Use dynamic light scattering (DLS) to assess aggregation states that may affect bioavailability.
  • Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics and cell-based luciferase reporter systems for functional activity) .
    Replicating studies under identical conditions and reporting detailed experimental parameters (e.g., temperature, cell passage number) enhances reproducibility .

How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Advanced Research Focus
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G** level) model reaction pathways, such as cyclization or nucleophilic substitution. Tools like Gaussian or ORCA simulate transition states to identify energy barriers, guiding solvent selection (e.g., polar aprotic solvents for SN2 reactions) . Machine learning platforms (e.g., ICReDD’s reaction path search methods) integrate experimental data to predict optimal conditions (e.g., catalyst loading, temperature) and reduce trial-and-error approaches .

What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Focus
Scale-up introduces risks of racemization, especially for chiral cyclobutane derivatives. Strategies include:

  • Using chiral auxiliaries (e.g., Evans oxazolidinones) during amine functionalization.
  • Employing asymmetric catalysis (e.g., Ru-BINAP complexes for hydrogenation).
  • Monitoring enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy at each step .
    Continuous flow reactors enhance reproducibility by maintaining precise temperature and mixing control, critical for gram-scale synthesis .

How do structural modifications (e.g., fluorination) alter the compound’s physicochemical and pharmacological properties?

Advanced Research Focus
Fluorination at the cyclobutane ring (e.g., 3,3-difluoro derivatives) increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration. Comparative studies using logP measurements (shake-flask method) and CYP450 inhibition assays quantify these effects . Substituent effects on pKa (determined via potentiometric titration) influence protonation states, impacting solubility and receptor interactions .

What are the best practices for handling and storing this compound to ensure long-term stability?

Basic Research Focus
Store lyophilized powder at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. For aqueous solutions, use pH 4–5 buffers (e.g., acetate) to avoid amine deprotonation. Regularly assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.